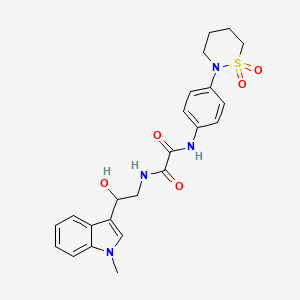![molecular formula C7H12ClF2NO2 B2552500 Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride CAS No. 2580092-71-1](/img/structure/B2552500.png)
Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions to achieve the target compound with an overall yield of about 38% . Similarly, the synthesis of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates is achieved through reactions of methyl 3,4,6-trioxoalkanoates with arylamines and aromatic aldehydes or arylidenearylamines . These methods could potentially be adapted for the synthesis of "Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The structure of synthesized pyrrolidine derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, mass spectrometry, and sometimes X-ray diffraction . These techniques provide detailed information about the molecular structure, including the arrangement of atoms and the presence of specific functional groups.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "this compound." However, the reactivity of similar compounds can be inferred. For example, the fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates suggests that pyrrolidine derivatives can participate in reactions with amines . Additionally, the synthesis of various pyrrolidine derivatives implies that these compounds can undergo a range of chemical transformations, including condensation, dehydration, and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are often characterized by their spectroscopic data. For instance, the fluorescent derivatives of the fluorogenic reagent mentioned in one study are stable in both acidic and basic solutions, which is important for their manipulation and structural analysis . The antimicrobial activity of certain pyrrolidine derivatives is also discussed, indicating that these compounds can have biological relevance . The magnetic properties of hydrochloride crystals based on pyrrolidine derivatives are investigated, showing low magnetic susceptibilities and unusual magnetic behavior depending on the crystal-stacking structures .
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization and Antagonist Selectivity
Research involving structurally related compounds, such as κ-opioid receptor (KOR) antagonists, demonstrates the potential for treating depression and addiction disorders. For instance, PF-04455242, a novel KOR antagonist, has shown antidepressant-like efficacy and therapeutic potential in treating the reinstatement of extinguished cocaine-seeking behavior in mice. This highlights the potential medical research applications of related compounds in understanding and treating neurological disorders (Grimwood et al., 2011).
Synthetic Applications in Chemistry
Compounds with similar structural components have been utilized in synthetic chemistry for the efficient synthesis of heterocyclic compounds. For example, methodologies for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores demonstrate the utility of related chemicals in accessing diverse heterocyclic analogues, paving the way for rapid access to other important compounds in pharmaceutical research and development (Morgentin et al., 2009).
Cognitive Enhancement Properties
Additionally, the research into nicotinic acetylcholine receptor (nAChR) ligands, such as ABT-089, demonstrates the cognitive enhancement and anxiolytic properties of compounds within this chemical family. These findings suggest potential applications in the treatment of cognitive disorders, further emphasizing the importance of such compounds in neurological and pharmacological research (Lin et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)2-5-3-7(8,9)4-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMXADMRDAIJC-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(CN1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CC(CN1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)




![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)
![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)